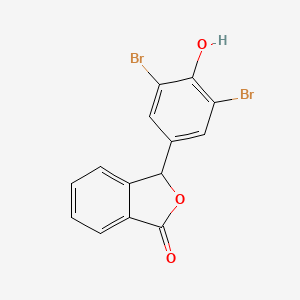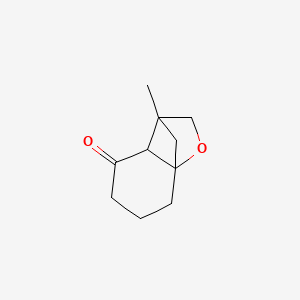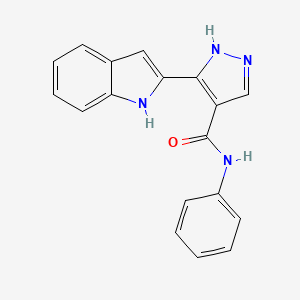![molecular formula C13H14ClN3O2S2 B12902961 Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828921-00-2](/img/structure/B12902961.png)
Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety linked to a thiazole ring substituted with a pyrrolidine group and a chlorine atom. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the aromatic ring, typically using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The chlorine atom in the thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX (CA IX), an enzyme involved in regulating pH in cancer cells. The compound inhibits CA IX by binding to its active site, thereby disrupting the enzyme’s function and leading to a decrease in tumor cell proliferation . Additionally, the compound may induce apoptosis in cancer cells through caspase activation and other apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- can be compared with other benzenesulfonamide derivatives, such as:
Benzenesulfonamide, 4-chloro-: Similar structure but lacks the thiazole and pyrrolidine groups, resulting in different biological activities.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of the thiazole and pyrrolidine groups, used in different applications.
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: Contains additional heteroaryl groups, exhibiting distinct anticancer activities.
The unique combination of functional groups in benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- imparts specific properties that make it a valuable compound for various scientific and industrial applications.
Eigenschaften
| 828921-00-2 | |
Molekularformel |
C13H14ClN3O2S2 |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14ClN3O2S2/c14-11-12(17-8-4-5-9-17)20-13(15-11)16-21(18,19)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,16) |
InChI-Schlüssel |
KRVKCMVCMGNVAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/no-structure.png)


![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
